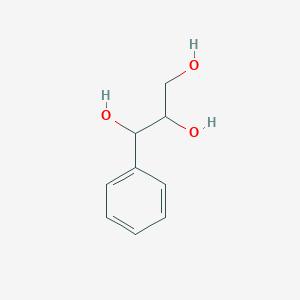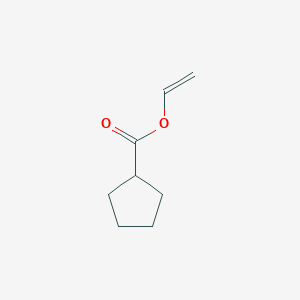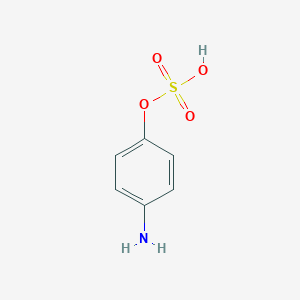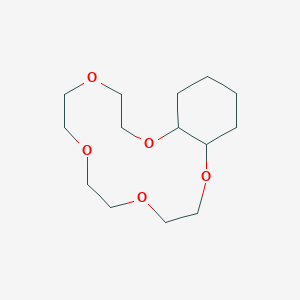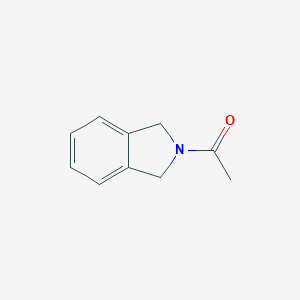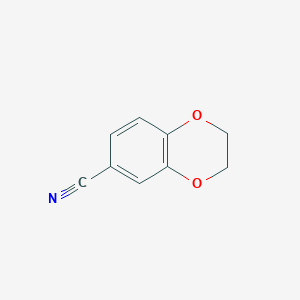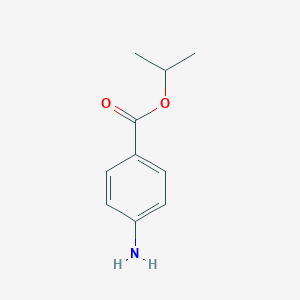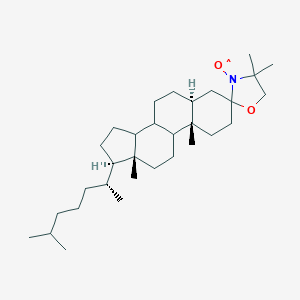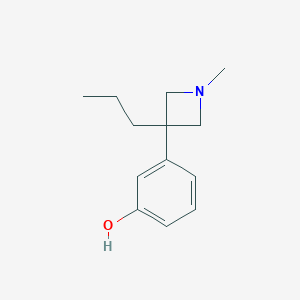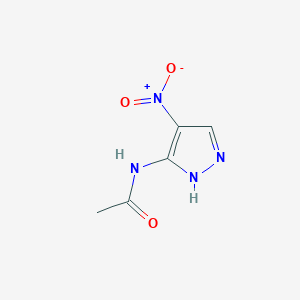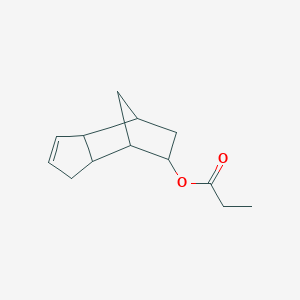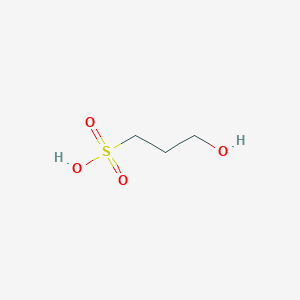
3-Hydroxypropane-1-sulfonic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonic acid derivatives is described in several papers. For instance, the enzymatic and chemical synthesis of 3-sulfinopropionic acid is reported, which involves transamination and dehydrogenation of homohypotaurine, leading to the isolation of the barium salt of the compound . Another paper discusses the synthesis of various alkylsulfonate metabolites, including 3-amino-2-hydroxypropanesulfonate, which is synthesized from S- and R-epichlorohydrin . These methods could potentially be adapted for the synthesis of 3-Hydroxypropane-1-sulfonic acid.
Molecular Structure Analysis
The molecular structure of related compounds is detailed in some papers. For example, the crystal and molecular structure of γ-guanidino-β-hydroxypropane sulfonic acid is described, providing information on the zwitterionic form of the molecule and its skeletal conformation . This information can be useful in predicting the molecular structure of 3-Hydroxypropane-1-sulfonic acid.
Chemical Reactions Analysis
Chemical reactions involving sulfonic acid derivatives are mentioned in the papers. Hydroxylamine-O-sulfonic acid is explored as an effective coreactant for luminol chemiluminescence, which could suggest potential reactivity for 3-Hydroxypropane-1-sulfonic acid in similar chemiluminescent systems . Additionally, the sulfonation of hydroxyquinolines provides insights into the reactivity of sulfonic acids with aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonic acid derivatives are briefly mentioned. For example, some physicochemical properties of 3-sulfinopropionic acid are described, which could be somewhat similar to those of 3-Hydroxypropane-1-sulfonic acid . The synthesis of hydroxyl-bearing bis(sulfonates) also provides information on the potential applications of such compounds as surfactants or in the formation of supramolecular structures .
Wissenschaftliche Forschungsanwendungen
1. Functionalization of Dyes, Polymers, Nucleosides, and Proteins
3-Hydroxypropane-1-sulfonic acid, also known as 1,3-Propanesultone, is utilized in the functionalization of dyes, polymers, nucleosides, and proteins to enhance their hydrophilicity. This compound serves as a protected form for sulfonic acid, sulfonamide, and sulfonate, playing a critical role in various chemical processes (Sikervar, 2014).
2. Synthesis of Hydrophilic Monomers for Polyester Resins
In polymer science, the sodium salt of 2,3-dihydroxypropane sulfonic acid, a derivative of 3-Hydroxypropane-1-sulfonic acid, is synthesized for integration into polyester chains. This process yields water-dilutable polyester resins with sulfonic and hydroxyl groups, highlighting its importance in the development of new polymer materials (Jankowski, Rokicki, & Kicko-Walczak, 2004).
3. Role in Biochar-based Acidic Catalysts
3-Hydroxypropane-1-sulfonic acid derivatives are used in designing hydrophobic arenesulfonic acid functionalized biochar. This novel catalyst exhibits high efficiency in biodiesel production and alkylation reactions due to its strong acidity and hydrophobicity (Zhong et al., 2019).
4. Electroanalytical Applications
The compound finds applications in electroanalytical chemistry, particularly in ion exchange voltammetry for the analysis of biologically significant molecules. Modified electrodes with copolymers containing 3-Hydroxypropane-1-sulfonic acid derivatives demonstrate improved electroanalytical performance (Rastogi, Ganesan, & Krishnamoorthi, 2012).
5. Synthesis of Biochemically Relevant Compounds
In biochemistry, 3-Hydroxypropane-1-sulfonic acid is synthesized for its relevance in creating biochemical compounds. For instance, 3-sulfinopropionic acid, derived from this compound, is synthesized both chemically and enzymatically for various biochemical applications (Jollés-Bergeret, 1974).
6. Polymer Chemistry and Conductivity
The sulfonic acid derivatives of 3-Hydroxypropane-1-sulfonic acid are critical in polymer chemistry, especially in the synthesis of conductive polymers. These derivatives serve as dopants, significantly enhancing the electrical and thermal properties of polymers like polyaniline (Paul & Pillai, 2000).
7. Environmental Applications
Derivatives of 3-Hydroxypropane-1-sulfonic acid are also used in environmental science, particularly in water treatment and recovery of ions like uranium. Copolymers incorporating this compound demonstrate high efficiency in ion extraction and recovery from water samples (Hazer & Kartal, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-hydroxypropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O4S/c4-2-1-3-8(5,6)7/h4H,1-3H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPMYSHJKXVTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065970 | |
| Record name | 1-Propanesulfonic acid, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypropane-1-sulfonic acid | |
CAS RN |
15909-83-8 | |
| Record name | 3-Hydroxypropanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15909-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanesulfonic acid, 3-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015909838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonic acid, 3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanesulfonic acid, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxypropanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Hydroxy-1-propanesulfonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C667KS76K4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




